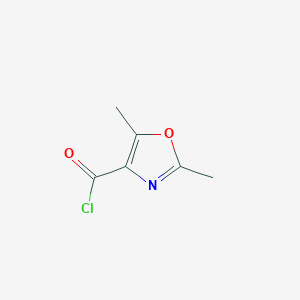![molecular formula C20H14N4O2 B174723 4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline CAS No. 17200-77-0](/img/structure/B174723.png)
4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline is a heterocyclic compound featuring a benzobisoxazole core with two aniline groups attached at the 4 and 4’ positions
Mechanism of Action
Target of Action
It’s known that electron-withdrawing heterocyclic units are found in most organic optoelectronic materials . This suggests that the compound might interact with these units.
Mode of Action
It’s known that the compound can be used to obtain potentially interesting compounds for the synthesis of oleds and organic solar cells components . This suggests that the compound might interact with its targets to influence the properties of these materials.
Biochemical Pathways
The compound is known to be a potential component of photoluminescent materials . This suggests that the compound might affect pathways related to photoluminescence.
Result of Action
The compound is known to be a potential component of photoluminescent materials . This suggests that the compound might influence the photoluminescent properties of these materials at a molecular and cellular level.
Action Environment
The compound is known to be a potential component of photoluminescent materials . This suggests that environmental factors such as light exposure might influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline typically involves the condensation of 4,6-diaminoresorcinol dihydrochloride with p-aminobenzoic acid under specific reaction conditions. The process includes:
Step 1: Formation of the benzobisoxazole core through cyclization reactions.
Step 2: Introduction of aniline groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzobisoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzobisoxazole compounds.
Scientific Research Applications
4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis(thiadiazole): Another heterocyclic compound with similar structural features but containing sulfur atoms instead of oxygen.
Benzo[1,2-d4,5-d’]bis(thiazole): Similar to the thiadiazole derivative but with nitrogen and sulfur atoms in the ring.
Benzobisoxazole derivatives: Compounds with variations in the substitution pattern on the benzobisoxazole core.
Uniqueness
4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of advanced materials and bioactive compounds.
Properties
IUPAC Name |
4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDWNRBMSRTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477076 |
Source


|
| Record name | 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-77-0 |
Source


|
| Record name | 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)



